Technical Guide: Solubility Profile & Thermodynamic Analysis of 3-Bromo-2,4-dimethoxybenzonitrile
Technical Guide: Solubility Profile & Thermodynamic Analysis of 3-Bromo-2,4-dimethoxybenzonitrile
This technical guide details the solubility profile, thermodynamic modeling, and experimental determination protocols for 3-Bromo-2,4-dimethoxybenzonitrile .[1]
[1][2]
Executive Summary & Physicochemical Baseline
3-Bromo-2,4-dimethoxybenzonitrile (CAS: 1891994-61-8) is a functionalized aromatic intermediate critical in the synthesis of pharmacophores and agrochemicals.[1][2][3] Its solubility behavior is governed by the interplay between the lipophilic bromine atom, the electron-withdrawing nitrile group (dipolar), and the two electron-donating methoxy groups.
Understanding its solubility landscape is essential for optimizing reaction yields, designing recrystallization processes, and formulating stable drug delivery systems.[2]
Physicochemical Profile
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₉H₈BrNO₂ | Moderate molecular weight (242.07 g/mol ) |
| LogP (Predicted) | ~2.34 | Lipophilic; poor water solubility, high affinity for organic solvents.[1][2] |
| H-Bond Donors | 0 | Cannot act as a proton donor; relies on solvent H-bond donation.[1][2] |
| H-Bond Acceptors | 3 (Nitrile + 2 Methoxy) | High solubility in protic solvents (Alcohols) via H-bonding.[1][2] |
| Dipole Moment | High (Nitrile group) | Good solubility in polar aprotic solvents (DMSO, DMF, Acetone).[1][2] |
| Physical State | Solid (Crystalline) | Lattice energy must be overcome by solvation enthalpy.[1][2] |
Predicted Solubility Profile & Solvent Selection
Based on the Hansen Solubility Parameters (HSP) and structure-activity relationships (SAR) of analogous benzonitriles (e.g., 3-bromo-2-methoxybenzonitrile), the compound exhibits a "U-shaped" solubility curve relative to solvent polarity.[1]
Solubility Classification
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice effectively.[1][2] |
| Moderately Polar | Acetone, Ethyl Acetate, DCM | High (>50 mg/mL) | "Like dissolves like"; matches the compound's polarity and dielectric constant. |
| Protic (Alcohols) | Methanol, Ethanol, IPA | Moderate (Temp.[1][2] dependent) | Soluble due to H-bonding with methoxy/nitrile groups.[1][2] Ideal for recrystallization .[1][2] |
| Non-Polar | Toluene, Benzene | Low-Moderate | Soluble mainly due to |
| Alkanes (Anti-solvents) | Hexane, Heptane, Cyclohexane | Very Low (<1 mg/mL) | High lipophilicity mismatch; used to precipitate the compound.[1][2] |
| Aqueous | Water | Insoluble | Hydrophobic bromine and aromatic ring dominate; LogP > 2.[1][2] |
Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Extraction, or Crystallization).
Figure 1: Decision matrix for solvent selection based on process requirements for 3-Bromo-2,4-dimethoxybenzonitrile.
Experimental Protocol: Solubility Determination
To generate authoritative data, researchers must use the Isothermal Saturation Method . This protocol ensures thermodynamic equilibrium is reached, providing accurate mole fraction solubility (
Phase 1: Saturation (Shake-Flask Method)[1][2]
-
Preparation : Add excess 3-Bromo-2,4-dimethoxybenzonitrile solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration : Stir the suspension magnetically at the target temperature (
K) for 24 hours . -
Settling : Stop stirring and allow the suspension to settle for 2 hours at the same temperature.
Phase 2: Sampling & Analysis (Gravimetric or HPLC)
Option A: Gravimetric Analysis (Standard) [1][2]
-
Filter the supernatant using a pre-heated syringe filter (0.45 µm PTFE).[1][2]
-
Transfer a precise volume (
) to a pre-weighed weighing dish ( ). -
Evaporate the solvent under vacuum or nitrogen flow until constant mass is achieved (
).[1][2] -
Calculation :
Option B: HPLC Analysis (High Precision)
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Calibration : Construct a standard curve using reference standard 3-Bromo-2,4-dimethoxybenzonitrile (
).
Thermodynamic Modeling
For process upscaling, experimental data points are fitted to thermodynamic models.[2] The Modified Apelblat Equation is the industry standard for correlating the solubility of benzonitrile derivatives.
The Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
- : Mole fraction solubility.[1][2][4][5]
- : Absolute temperature (Kelvin).[1][2][3][6]
- : Empirical parameters derived from regression analysis.
Why use this model? It consistently provides the lowest Relative Root Mean Square Deviation (RMSD) for substituted aromatics in polar and non-polar solvents, outperforming the van't Hoff equation in accuracy for wide temperature ranges.
Thermodynamic Parameters Calculation
Using the Van't Hoff analysis, you can derive the dissolution enthalpy (
-
Positive
: Indicates the dissolution is endothermic (solubility increases with temperature).[1][2] -
Positive
: Indicates the process is entropy-driven .[1][2]
Applications in Purification (Recrystallization)
The solubility differential between "hot" and "cold" states is the basis for purification.
Recommended Recrystallization System: Ethanol/Water[1][2][5]
-
Dissolution : Dissolve the crude 3-Bromo-2,4-dimethoxybenzonitrile in boiling Ethanol (approx. 78°C).
-
Filtration : Hot filter to remove insoluble impurities (e.g., inorganic salts).[1][2]
-
Crystallization : Slowly cool the solution to room temperature.
-
Collection : Filter the white crystalline solid and wash with cold Ethanol:Water (1:1).
Alternative System: Ethyl Acetate/Heptane[1][2][5][10]
References
-
BenchChem . Technical Guide on the Solubility of 3-Bromo-2-(bromomethyl)benzonitrile. (Provides SAR data for brominated benzonitriles).
-
ChemScene . 3-Bromo-2,4-dimethoxybenzonitrile Product Data & Physicochemical Properties. (CAS 1891994-61-8 verification).[1][2]
-
Sha, F. et al. Solubility and thermodynamic properties of 2,4,6-trinitro-3-bromoanisole in pure and binary solvents. Journal of Chemical Thermodynamics. (Model for thermodynamic analysis of brominated anisoles).
-
Xie, Y. et al. Measurement and modelling of solubility of substituted aromatics in organic solvents. Journal of Chemical Thermodynamics. (Validation of Apelblat equation). [1]
-
Sigma-Aldrich .[1][2][8][9] Safety Data Sheet: 3-Bromo-2-methoxybenzonitrile. (Safety and handling protocols for analogs).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Bromo-4,5-dimethoxybenzonitrile | 781654-31-7 [sigmaaldrich.com]
- 3. ThermoML:J. Chem. Thermodyn. 2016, 103, 59-68 [trc.nist.gov]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-ブロモ-2-メトキシベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Bromo-4-methoxybenzonitrile | C8H6BrNO | CID 736049 - PubChem [pubchem.ncbi.nlm.nih.gov]
